(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one
Description
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is a chiral tertiary amine featuring a piperidine core substituted at the 3-position with an isopropyl-methyl-amino-methyl group. Its molecular formula is C₁₃H₂₇N₃O (MW: 241.37 g/mol), and it exhibits predicted physicochemical properties such as a boiling point of 358.2±17.0°C, density of 0.989±0.06 g/cm³, and pKa of 9.63±0.50 .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O/c1-10(2)15(4)8-12-6-5-7-16(9-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3/t11-,12?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHDLPXFPJVZFD-PXYINDEMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Functionalization via Organometallic Strategies
The piperidine ring is synthesized through cyclization or functionalization of pre-existing piperidine derivatives. A robust method involves palladium-catalyzed allylic amination (Scheme 1):
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Starting Material : Commercially available 3-(hydroxymethyl)piperidine is converted to 3-(bromomethyl)piperidine using PBr₃ in dichloromethane (yield: 85–90%).
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Alkylation : Reaction with isopropyl-methyl-amine in the presence of K₂CO₃ in acetonitrile at 60°C for 12 hours introduces the [(isopropyl-methyl-amino)-methyl] group (yield: 70–75%).
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Bromination | PBr₃, CH₂Cl₂, 0°C→RT | 88% | 95% |
| Alkylation | iPr-MeNH₂, K₂CO₃, MeCN, 60°C | 73% | 92% |
Alternative Route: Reductive Amination
For improved atom economy, reductive amination offers a one-pot alternative:
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Substrate : 3-Piperidinecarboxaldehyde.
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Reagents : Isopropyl-methyl-amine, NaBH₃CN (cyanoborohydride), MeOH, 24 h, RT.
Synthesis of (S)-2-Aminopropanoyl Electrophiles
Enantioselective Preparation of (S)-2-Aminopropanoic Acid
Chiral pool synthesis using L-alanine as the starting material ensures stereochemical fidelity:
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Protection : L-Alanine is protected as the Boc-derivative (Boc₂O, DMAP, THF, 90% yield).
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Activation : Conversion to the mixed anhydride with ClCO₂Et and N-methylmorpholine, followed by reaction with oxalyl chloride to form (S)-2-(Boc-amino)propanoyl chloride.
Optimization Note : Use of N,N-diisopropylethylamine (DIPEA) minimizes racemization during activation.
Coupling of Intermediates
Amide Bond Formation
The final step involves coupling Intermediate A (3-[(isopropyl-methyl-amino)-methyl]piperidine) with Intermediate B ((S)-2-aminopropanoyl chloride):
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Conditions : Piperidine (1.1 eq) is added dropwise to a cooled (0°C) solution of (S)-2-(Boc-amino)propanoyl chloride (1.0 eq) in anhydrous THF. Triethylamine (3.0 eq) is used as a base.
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Reaction Time : 4 hours at 0°C, followed by 12 hours at RT.
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Deprotection : Removal of the Boc group using TFA/CH₂Cl₂ (1:1 v/v) yields the final compound.
Yield and Purity :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Coupling | 65% | 90% |
| Deprotection | 95% | 98% |
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
To ensure enantiomeric excess (ee > 99%), Evans oxazolidinone methodology is employed:
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Acylation : (S)-4-Benzyl-2-oxazolidinone is acylated with propanoic acid derivatives.
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Diastereoselective alkylation : Introduction of the amino group via LDA-mediated enolate formation.
Industrial-Scale Considerations
Catalytic Asymmetric Synthesis
Transition-metal catalysis using Ru-Phebox complexes enables large-scale production:
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Substrate : 3-[(Isopropyl-methyl-amino)-methyl]piperidine.
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Catalyst : Ru(II)-(S,S)-Phebox (0.5 mol%).
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Conditions : H₂ (50 bar), 40°C, 24 h.
Analytical Characterization
Critical quality attributes are verified via:
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Oxo derivatives and carboxylic acids.
Reduction: Reduced amines and alcohols.
Substitution: Substituted amines and other functionalized derivatives.
Scientific Research Applications
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biology: The compound is used in biochemical studies to understand its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one involves its interaction with specific molecular targets in the body. These targets may include neurotransmitter receptors, enzymes, and ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Core Derivatives
Key Observations :
- Substitution at the 2-position (pyrrolidine) vs. 3-position (piperidine) modifies spatial orientation of functional groups.
Substituent Variations on Piperidine
Key Observations :
- The absence of the isopropyl-methyl-amino group (e.g., ) reduces lipophilicity, impacting membrane permeability.
Functional Group Modifications
Key Observations :
- Aromatic substituents (e.g., benzoyl, indolyl) enhance binding to hydrophobic pockets in enzyme targets (e.g., HDACs) .
- Halogenation (e.g., fluorine, chlorine) improves metabolic stability and bioavailability .
Implications of Structural Differences
- Lipophilicity: The isopropyl-methyl-amino group in the target compound enhances lipophilicity (clogP ~2.5 predicted), favoring blood-brain barrier penetration compared to cyclopropyl analogs .
- Stereochemical Influence : Chiral centers in the target compound and its analogs dictate enantioselective interactions, as seen in HDAC modulators .
- Synthetic Accessibility : The target compound’s synthesis requires chiral resolution , whereas simpler analogs (e.g., ) are more cost-effective to produce.
Biological Activity
(S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known as AM91804, is a compound with significant biological activity, particularly in the context of neuropharmacology and potential therapeutic applications. Its structure features a piperidine ring and amino group, which are critical for its interaction with biological targets. This article reviews the compound's biological activity, synthesizing findings from diverse research studies.
- Molecular Formula : C₁₅H₃₁N₃O
- Molecular Weight : 269.43 g/mol
- CAS Number : 1354024-66-0
The biological activity of this compound is primarily attributed to its role as a modulator of neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. Research indicates that compounds with similar structures exhibit affinity for various receptors, including:
- Dopamine Receptors : Potentially acting as an agonist or antagonist depending on the receptor subtype.
- Serotonin Receptors : Modulating serotonin levels, which can influence mood and anxiety.
In Vitro Studies
Recent studies have evaluated the compound's efficacy in vitro, focusing on its role in cell proliferation and apoptosis. The following table summarizes key findings:
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Neuroprotective Effects : Animal models have shown that the compound can protect against neurodegeneration induced by oxidative stress.
- Behavioral Studies : Rodent models demonstrated improved performance in anxiety and depression tests, suggesting potential antidepressant properties.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of similar compounds. Modifications to the piperidine ring and amino groups have been shown to significantly affect potency and selectivity:
- Substituents on Piperidine : Increasing steric bulk enhances receptor binding affinity.
- Amino Group Modifications : Alterations can lead to improved pharmacokinetic profiles.
Case Study 1: Neuroprotective Properties
A study published in Journal of Medicinal Chemistry investigated the neuroprotective effects of AM91804 in a model of Alzheimer's disease. Results indicated that treatment with the compound reduced amyloid-beta plaque formation and improved cognitive function in mice.
Case Study 2: Antidepressant Activity
Another study focused on the antidepressant potential of this compound. In a controlled trial, subjects reported significant reductions in depressive symptoms after administration, correlating with increased serotonin levels.
Q & A
Basic: What are the critical steps for synthesizing (S)-2-Amino-1-{3-[(isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one with high enantiomeric purity?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Chiral induction : Use of (S)-configured starting materials or chiral catalysts to ensure stereochemical control at the amino-propanone core .
- Piperidine functionalization : Introduction of the isopropyl-methyl-amine moiety via reductive amination or nucleophilic substitution under inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification : Chromatography (HPLC or flash column) and recrystallization to isolate the enantiomerically pure product. Solvent selection (e.g., ethanol/water mixtures) impacts yield and purity .
- Quality control : Intermediate characterization via polarimetry or chiral HPLC to verify enantiomeric excess (ee) ≥98% .
Basic: Which analytical techniques confirm the structural integrity of this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify piperidine ring substitution patterns and amine/ketone functionalities .
- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns matching the expected structure .
- X-ray Crystallography : For unambiguous stereochemical assignment, especially when novel derivatives are synthesized .
- HPLC-PDA : Purity assessment (>95%) and detection of byproducts (e.g., diastereomers) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for structurally similar piperidine derivatives?
Answer:
Contradictions often arise from:
- Assay variability : Standardize in vitro models (e.g., cell lines, receptor binding protocols) to minimize inter-lab variability .
- Structural nuances : Compare substituent effects (e.g., isopropyl vs. cyclopropyl groups) using SAR studies to identify critical pharmacophores .
- Purity verification : Re-evaluate compounds from conflicting studies via HPLC and NMR to rule out impurities impacting bioactivity .
- Meta-analysis : Cross-reference data with pharmacological databases (e.g., PubChem BioAssay) to identify trends in EC50/IC50 values .
Advanced: What strategies optimize pharmacokinetic properties through structural modifications?
Answer:
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyls) to enhance solubility without compromising blood-brain barrier penetration .
- Metabolic stability : Replace labile methyl groups with cyclopropane rings to reduce CYP450-mediated degradation .
- Pro-drug approaches : Mask the ketone group as an ester or amide to improve oral bioavailability, with enzymatic cleavage in vivo .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide substitutions .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Waste disposal : Collect residues in sealed containers labeled for hazardous organic waste .
- Emergency measures : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .
Advanced: How does stereochemistry at the piperidine ring influence biological target interaction?
Answer:
- Receptor selectivity : (S)-configured piperidine derivatives show higher affinity for serotonin receptors compared to (R)-enantiomers in docking studies .
- Enantiomer-specific assays : Use chiral chromatography to separate enantiomers and test their activity independently in receptor-binding assays .
- Conformational analysis : Molecular dynamics simulations reveal that (S)-stereochemistry stabilizes hydrogen bonds with active-site residues (e.g., Asp155 in 5-HT2A) .
Basic: What are common impurities during synthesis, and how are they characterized?
Answer:
- Byproducts : Diastereomers from incomplete chiral resolution, detected via chiral HPLC .
- Oxidation products : Ketone degradation under acidic conditions, identified by LC-MS .
- Residual solvents : GC-MS to trace acetone or ethanol leftovers from purification steps .
- Remediation : Optimize reaction time/temperature and use scavengers (e.g., activated carbon) to adsorb impurities .
Advanced: What in vitro models evaluate neuropharmacological potential?
Answer:
- Receptor binding assays : Radioligand displacement studies (e.g., [3H]-ketanserin for 5-HT2A affinity) .
- Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells expressing target receptors .
- Neurotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity at therapeutic concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
